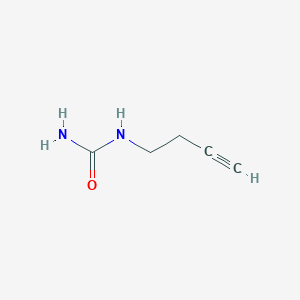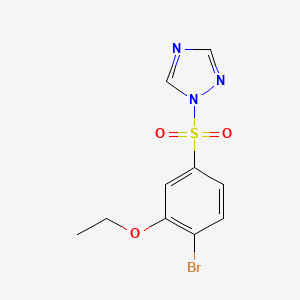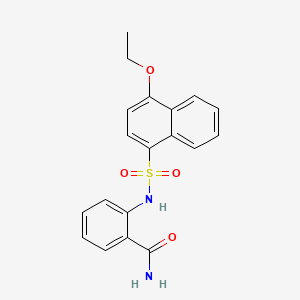
(3-ブチン-1-イル)尿素
説明
(But-3-yn-1-yl)urea is an organic compound characterized by the presence of a but-3-yn-1-yl group attached to a urea moiety
科学的研究の応用
(But-3-yn-1-yl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
(But-3-yn-1-yl)urea is a compound that has been used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) . This amino acid is used in photoaffinity labeling, a technique to investigate the interactions between bioactive peptides and their targets
Mode of Action
The compound is used in the synthesis of abpa, which contains both a photoreactive benzophenone and a clickable terminal alkyne . These groups allow the compound to interact with its targets and undergo ‘click’ reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar to (but-3-yn-1-yl)urea, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound’s derivative, abpa, has been used in photoaffinity labeling experiments using photoactivatable probes of α-conotoxin mi , suggesting it may have a role in investigating ligand-receptor interactions.
生化学分析
Biochemical Properties
(But-3-yn-1-yl)urea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the urea cycle . These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, (But-3-yn-1-yl)urea can modulate the activity of certain proteins by binding to their allosteric sites, thereby influencing their conformation and function.
Cellular Effects
(But-3-yn-1-yl)urea has been shown to affect various types of cells and cellular processes. In hepatocytes, it influences the urea cycle by modulating the activity of key enzymes, leading to changes in ammonia detoxification and urea production . In neuronal cells, (But-3-yn-1-yl)urea can impact cell signaling pathways, particularly those involving neurotransmitter synthesis and release. It also affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways and stress responses. Furthermore, (But-3-yn-1-yl)urea has been found to influence cellular metabolism by affecting the flux of metabolites through various biochemical pathways.
Molecular Mechanism
The molecular mechanism of (But-3-yn-1-yl)urea involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (But-3-yn-1-yl)urea binds to the active sites of enzymes such as carbamoyl phosphate synthetase, inhibiting their activity and thereby affecting the urea cycle . It also interacts with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions result in changes in the expression of genes involved in metabolic processes and stress responses, ultimately influencing cellular function.
Metabolic Pathways
(But-3-yn-1-yl)urea is involved in several metabolic pathways, including the urea cycle and amino acid metabolism . It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, influencing the flux of metabolites through these pathways. The compound also affects the levels of key metabolites, such as ammonia and urea, by modulating enzyme activity and gene expression. Additionally, (But-3-yn-1-yl)urea can impact the synthesis and degradation of amino acids, further influencing metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-1-yl)urea typically involves the reaction of but-3-yn-1-amine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Isocyanate→(But-3-yn-1-yl)urea
Industrial Production Methods: Industrial production of (But-3-yn-1-yl)urea may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: (But-3-yn-1-yl)urea can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert (But-3-yn-1-yl)urea into corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
類似化合物との比較
(But-2-yn-1-yl)urea: Similar structure but with a different position of the triple bond.
(But-3-en-1-yl)urea: Contains a double bond instead of a triple bond.
(Prop-2-yn-1-yl)urea: Shorter carbon chain with a triple bond.
Uniqueness: (But-3-yn-1-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
but-3-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-7-5(6)8/h1H,3-4H2,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECZLPVYUSXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)-](/img/structure/B1173802.png)



